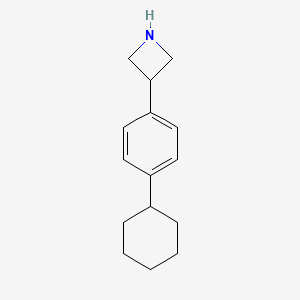

3-(4-Cyclohexylphenyl)azetidine

Description

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

3-(4-cyclohexylphenyl)azetidine |

InChI |

InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h6-9,12,15-16H,1-5,10-11H2 |

InChI Key |

ILDKFSOFNNCTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3CNC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the construction of the azetidine ring via cyclization reactions, often through intramolecular aminolysis or radical cyclization pathways starting from appropriately functionalized precursors bearing amino and epoxide or alkyne groups. The key challenge is the formation of the strained four-membered azetidine ring with regioselectivity and good yield.

Intramolecular Aminolysis of cis-3,4-Epoxy Amines Catalyzed by Lanthanum Triflate

A notable method for azetidine synthesis involves the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds regioselectively to afford azetidines in high yields. This approach is particularly advantageous due to its mild conditions and tolerance to acid-sensitive and Lewis basic functional groups.

-

- Catalyst: Lanthanum (III) trifluoromethanesulfonate (La(OTf)3), 5 mol%

- Solvent: 1,2-Dichloroethane (DCE)

- Temperature: Reflux (~83 °C)

- Reaction Time: Approximately 2.5 hours

- Work-up: Cooling to 0 °C, addition of saturated aqueous NaHCO3, extraction with dichloromethane, drying, and purification by column chromatography

Mechanism: The La(OTf)3 catalyst promotes regioselective aminolysis at the epoxide ring, favoring C3-selective intramolecular cyclization to form the azetidine ring.

Yields: Model substrates yielded azetidines in up to 81% yield with minimal byproducts such as pyrrolidines.

| Parameter | Details |

|---|---|

| Catalyst | La(OTf)3 (5 mol%) |

| Substrate | cis-3,4-epoxy amine |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Reflux (~83 °C) |

| Reaction Time | 2.5 hours |

| Yield | Up to 81% |

| Work-up | NaHCO3 quench, extraction, chromatography |

Copper-Catalyzed Photoinduced Radical 4-exo-dig Cyclization of Ynamides

Another innovative synthetic route involves copper photoredox catalysis to induce radical 4-exo-dig cyclization of nitrogen-substituted alkynes (ynamides), leading to azetidine formation.

-

- Catalyst: Heteroleptic copper complex

- Light Source: Visible light irradiation

- Additives: Amine as a co-catalyst or base

- Solvent and temperature conditions vary depending on substrate

Mechanism: The copper catalyst under visible light promotes single-electron transfer to generate alkyl radicals that undergo a kinetically favored 4-exo-dig cyclization, forming the azetidine ring with high regioselectivity.

Advantages: This method allows access to highly functionalized azetidines with control over stereochemistry and regioselectivity, expanding the scope of azetidine synthesis beyond classical methods.

Computational Insights: Density Functional Theory (DFT) studies support the kinetic preference for the 4-exo-dig pathway over the 5-endo-dig alternative, rationalizing the observed selectivity.

| Parameter | Details |

|---|---|

| Catalyst | Copper photoredox complex |

| Light Source | Visible light |

| Substrate | Nitrogen-substituted alkynes (ynamides) |

| Temperature | Ambient to mild heating |

| Yield | Good yields (varies by substrate) |

| Mechanism | Radical 4-exo-dig cyclization |

Grignard Reaction and Cyclization from β-Amino Propionic Acid Esters (Patent Method)

Older but foundational methods involve the preparation of azetidine derivatives via Grignard reactions on β-amino propionic acid esters followed by cyclization steps.

-

- Preparation of β-(4-cyclohexylphenyl)-β-amino propionic acid methyl ester

- Reaction with ethyl magnesium bromide or methyl magnesium iodide under controlled temperature (around 5 °C)

- Refluxing the reaction mixture for several hours

- Quenching with ammonium chloride aqueous solution

- Extraction and purification by recrystallization from benzene/petroleum ether mixtures

Outcome: This method yields substituted azetidine-2-ones, which can be further modified to obtain the target this compound or its analogs.

Notes: The method requires careful control of reaction temperature and work-up steps to ensure good purity and yield. The presence of the cyclohexylphenyl substituent is introduced through the starting amino acid ester.

| Step | Conditions/Details |

|---|---|

| Starting material | β-(4-cyclohexylphenyl)-β-amino propionic acid methyl ester |

| Grignard reagent | Ethyl magnesium bromide or methyl magnesium iodide |

| Temperature | ~5 °C during addition, reflux during reaction |

| Reaction time | 2-3 hours reflux |

| Quenching | Aqueous ammonium chloride solution |

| Purification | Extraction, drying, recrystallization |

| Product | Substituted azetidine-2-one derivatives |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| La(OTf)3-Catalyzed Intramolecular Aminolysis | Mild conditions, regioselective azetidine formation from cis-3,4-epoxy amines | High yield (up to 81%), functional group tolerance | Requires preparation of epoxy amines |

| Copper-Catalyzed Photoinduced Radical Cyclization | Visible light-driven, radical 4-exo-dig cyclization of ynamides | Good regio- and stereocontrol, versatile substrates | Requires photoredox setup, catalyst availability |

| Grignard Reaction on β-Amino Propionic Acid Esters | Classical organometallic approach with subsequent cyclization | Established method, scalable | Multi-step, sensitive to moisture, moderate control over regioselectivity |

Research Findings and Notes

The La(OTf)3-catalyzed method is notable for its high regioselectivity and yield, offering a practical route to azetidines with adjacent functional groups that can be further derivatized.

Copper photoredox catalysis represents a modern, green approach to azetidine synthesis, enabling access to complex substituted azetidines with control over stereochemistry, supported by computational studies validating the mechanism and selectivity.

Classical Grignard-based syntheses remain relevant for producing azetidine-2-one derivatives, which serve as intermediates for further functionalization, though they require careful handling and multi-step processes.

No direct, single-step synthesis of this compound was found; rather, the compound is typically synthesized via multi-step routes involving cyclization of suitably substituted precursors.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert azetidines to their corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Research indicates that 3-(4-Cyclohexylphenyl)azetidine exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Properties

Studies have demonstrated the potential of this compound in cancer treatment. The compound has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays revealed that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It has been suggested that this compound may enhance cognitive function and protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial in maintaining acetylcholine levels in the brain.

Anti-inflammatory Activity

In preclinical models, this compound demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Table 2: NMR Data for Azetidine Derivatives

Key Findings:

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(4-Cyclohexylphenyl)azetidine with high enantiomeric purity?

To achieve enantiomeric purity, chiral phosphoric acid catalysts (e.g., CPA-1 or CPA-2) can be employed in asymmetric desymmetrization reactions. Computational studies suggest activating the azetidine nitrogen and thione tautomer (mode A) to minimize activation free energy, improving stereoselectivity . Key steps include:

- Catalyst screening : Test CPA systems (e.g., System A vs. B) under varying temperatures and solvents.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to optimize enantiomeric excess (ee).

- Post-synthesis purification : Use recrystallization or column chromatography with chiral stationary phases.

Advanced: How can computational modeling optimize stereoselectivity in azetidine ring formation?

Density functional theory (DFT) calculations can predict transition-state energies for competing reaction pathways. For example:

- Compare activation free energies of tautomeric forms (e.g., thiol vs. thione) to identify the dominant pathway .

- Analyze non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and substrate to refine catalyst design.

- Validate models with experimental data (e.g., ee values from HPLC) to iteratively improve predictive accuracy.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : Use - and -NMR to verify cyclohexylphenyl substitution and azetidine ring integrity.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

- HPLC with UV/RI detection : Assess purity (>95%) and monitor byproducts.

Advanced: How can researchers evaluate the anti-inflammatory potential of this compound in neuroinflammatory models?

- In vitro models : Use LPS-stimulated BV2 microglial cells to measure cytokine release (e.g., IL-1β, TNF-α) via ELISA.

- Pathway analysis : Perform Western blotting to quantify TLR4/MyD88/NF-κB/NLRP3 pathway proteins .

- ROS detection : Employ DCFH-DA probes to assess reactive oxygen species (ROS) reduction.

- Dose-response studies : Compare IC values with known inhibitors (e.g., TLR4-IN-C34) .

Advanced: What structure-activity relationship (SAR) strategies enhance dopamine transporter (DAT) affinity in azetidine derivatives?

- Scaffold modification : Replace tropane rings (e.g., in GBR 12909) with azetidine to reduce off-target effects at SERT/NET .

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring to modulate DAT binding.

- In silico docking : Use AutoDock Vina to predict interactions with DAT transmembrane domains. Validate with radioligand binding assays (e.g., WIN 35,428) .

Basic: How does this compound react under nucleophilic substitution conditions?

- Ring-opening reactions : In the presence of Lewis acids (e.g., BF·EtO), the azetidine ring undergoes cleavage to form γ-chloroamines or oxazinanones, depending on the electrophile (e.g., chloroformate esters) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates (SN1).

Advanced: What role does the cyclohexyl group play in modulating biological activity?

- Lipophilicity : The cyclohexyl group enhances blood-brain barrier penetration, critical for CNS-targeted compounds (e.g., DAT ligands) .

- Conformational rigidity : Compare with halogenated analogs (e.g., 3-(4-chlorophenyl)azetidine) to assess steric effects on receptor binding .

- Metabolic stability : Evaluate cytochrome P450 (CYP) interactions using liver microsome assays to identify potential oxidative hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.